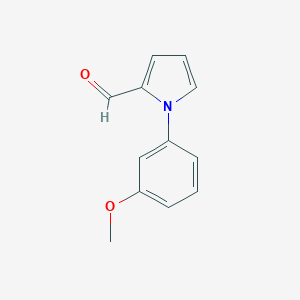

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-6-2-4-10(8-12)13-7-3-5-11(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRDELGRACETAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351542 | |

| Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309735-42-0 | |

| Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method, adapted from Wu et al., employs a three-component oxidative coupling of 3-methoxyacetophenone , arylamines , and ethyl acetoacetate under copper-iodine catalysis. The process integrates annulation and direct oxidation of a methyl group to an aldehyde, bypassing intermediate isolation.

Key Steps:

-

Iodination/Kornblum Oxidation : 3-Methoxyacetophenone undergoes iodination followed by oxidation to yield phenylglyoxal.

-

Condensation-Cyclization : Ethyl acetoacetate reacts with aniline derivatives to form a dihydropyrrole intermediate.

-

Oxidative Aromatization : CuCl₂/I₂ mediates Csp³–H oxidation, converting the methyl group to an aldehyde.

Conditions :

-

Solvent: DMSO

-

Catalysts: CuCl₂ (20 mol%), I₂ (2 equiv)

-

Temperature: 80°C, 12–24 hours

-

Yield: 32–45% (optimized)

Mechanistic Insights (Scheme 1):

-

The aldehyde oxygen originates from molecular oxygen, as confirmed by isotopic labeling.

-

Copper facilitates radical intermediates, with iodine acting as an oxidizing agent.

Advantages :

-

Single-pot synthesis avoids intermediate purification.

-

Tolerance for diverse aryl methyl ketones and amines.

Limitations :

-

Moderate yields due to competing side reactions.

-

Requires strict oxygen control.

Stepwise Synthesis via Diketone Intermediate

Reaction Overview

This approach, derived from CN110357804A, constructs the pyrrole ring through a diketone intermediate, followed by regioselective formylation.

Synthetic Pathway:

-

Diketone Formation :

-

Reactants : 3-Methoxypropiophenone, ethyl acetate

-

Conditions : NaH (2 equiv), THF, 50–80°C

-

Intermediate : 1-(3-Methoxyphenyl)-butane-1,3-dione

-

-

Cyclization with Diethyl Aminomalonate :

-

Reactants : Diketone, diethyl aminomalonate hydrochloride

-

Conditions : Glacial acetic acid, NaOAc, reflux

-

Intermediate : Ethyl 5-(3-methoxyphenyl)-1H-pyrrole-3-carboxylate

-

-

Oxidation to Aldehyde :

-

Reagents : MnO₂ or TEMPO/NaClO

-

Yield : 60–70% (over three steps)

-

Optimization Data :

| Step | Reagent Ratio | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:2 (ketone:NaH) | THF | 2 | 85 |

| 2 | 1:2.4 (diketone:malonate) | AcOH | 12 | 78 |

| 3 | 1:3 (ester:MnO₂) | DCM | 6 | 65 |

Advantages :

-

High regioselectivity in cyclization.

-

Scalable for industrial production.

Limitations :

-

Multi-step synthesis increases cost and time.

-

Oxidative step risks over-oxidation to carboxylic acids.

Vilsmeier-Haack Formylation

Reaction Overview

The Vilsmeier-Haack reaction introduces the aldehyde group directly onto a pre-formed pyrrole ring.

Procedure:

-

Substrate Preparation : 1-(3-Methoxyphenyl)pyrrole is synthesized via Paal-Knorr condensation.

-

Formylation :

-

Reagents : DMF (2 equiv), POCl₃ (1.5 equiv)

-

Conditions : 0°C → RT, followed by alkaline hydrolysis.

-

Yield : 55–65%

-

Critical Parameters :

-

Temperature Control : Exothermic reaction requires slow addition of POCl₃.

-

Workup : Quenching with ice-water prevents tar formation.

Side Reactions :

-

Over-formylation at position 3 (minor product: <5%).

-

Demethylation of methoxy group under strong acidic conditions.

Comparative Analysis of Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Oxidative Annulation | Aryl ketone, amine, acetoacetate | CuCl₂, I₂ | 32–45 | Moderate |

| Stepwise Synthesis | Aryl ketone, malonate | NaH, AcOH, MnO₂ | 60–70 | High |

| Vilsmeier-Haack | Pre-formed pyrrole | DMF, POCl₃ | 55–65 | Low |

Key Findings :

-

Stepwise Synthesis offers the highest yield and scalability, making it preferable for industrial applications.

-

Oxidative Annulation is advantageous for rapid access to diverse analogs but requires optimization.

-

Vilsmeier-Haack is limited by substrate availability and side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

Oxidation: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The properties of pyrrole-2-carbaldehyde derivatives are highly dependent on the substituents attached to the phenyl ring and pyrrole core. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrrole-2-carbaldehyde Derivatives

Key Observations:

Electronic Effects :

- Methoxy groups (electron-donating) increase electron density on the pyrrole ring, enhancing nucleophilic reactivity at the aldehyde group. This contrasts with electron-withdrawing substituents like chlorine or sulfonyl groups, which stabilize the aldehyde via inductive effects .

- The 3-methoxy isomer may exhibit steric hindrance compared to the 4-methoxy analogue, affecting regioselectivity in further reactions .

- Biological Activity: Derivatives with morpholinoethyl or triazole groups (e.g., LAI-1 in ) demonstrate cytotoxicity in cancer cells, highlighting the role of substituents in bioactivity . The dichlorophenyl analogue () is marketed as a high-purity reagent but lacks explicit biological data, suggesting its utility in synthetic rather than therapeutic contexts.

Physicochemical Properties

- Solubility :

- Stability :

- Electron-withdrawing groups (e.g., Cl, tosyl) enhance stability by reducing aldehyde oxidation susceptibility. Methoxy derivatives may require inert storage conditions .

Biological Activity

Overview

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is an organic compound notable for its unique structural features, which include a methoxyphenyl group, a pyrrole ring, and an aldehyde functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.

- Molecular Formula : C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- CAS Number : 309735-42-0

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be leveraged in synthetic applications and biological activity studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. Notably:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for these effects are reported to be in the micromolar range, indicating a promising therapeutic potential.

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| MCF-7 | 10.5 | Inhibition of proliferation |

| A549 | 12.3 | Induction of apoptosis |

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The aldehyde group may interact with specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A comprehensive study assessed the antimicrobial efficacy of various derivatives of pyrrole compounds, including this compound. Results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

-

Anticancer Efficacy Assessment :

- In a comparative study involving multiple pyrrole derivatives, this compound was found to be one of the most effective at inhibiting tumor growth in xenograft models, showcasing its potential for further development as an anticancer drug.

Synthesis and Derivatives

The synthesis of this compound has been optimized using multi-component reactions that enhance yield and purity. Its derivatives are being explored for improved biological activity:

| Derivative | Biological Activity |

|---|---|

| 1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde | Increased anticancer potency |

| 1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | Enhanced antimicrobial properties |

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde?

The compound is typically synthesized via alkylation of pyrrole-2-carbaldehyde with a substituted aryl halide. For example, nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 3-methoxyphenyl group at the pyrrole nitrogen. Optimization of solvent (DMF or THF) and temperature (50–80°C) is critical for yield improvement. Alternative routes include transition-metal-catalyzed coupling, though these may require specialized ligands .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy proton resonance at δ ~3.8 ppm, aldehyde proton at δ ~9.5 ppm) .

- IR Spectroscopy : Detection of the aldehyde carbonyl stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- X-ray Crystallography : For definitive structural confirmation using programs like SHELX, which refines atomic positions and bond lengths .

Q. How does the methoxy group at the 3-position influence the compound’s electronic properties?

The methoxy group acts as an electron-donating substituent, increasing electron density on the phenyl ring via resonance. This alters reactivity in electrophilic substitution reactions and enhances π-π stacking interactions in biological systems. Comparative studies with analogs (e.g., 4-methoxy or 3,5-dimethyl derivatives) show distinct electronic profiles via DFT calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Solvent Effects : Polar aprotic solvents like DMF improve nucleophilicity but may require post-reaction purification via column chromatography .

- Temperature Control : Maintaining 50–60°C minimizes side reactions (e.g., over-alkylation), as demonstrated in epoxide-opening reactions for related pyrrole derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies .

- Structural Confirmation : Use X-ray crystallography to rule out polymorphic or stereochemical variations .

Q. How do substitution patterns on the phenyl ring affect pharmacological activity?

- 3-Methoxy vs. 4-Methoxy : The 3-methoxy derivative exhibits stronger antimicrobial activity due to optimized lipophilicity and target binding, as shown in SAR studies .

- Halogenated Analogs : 3,5-Dichloro substitution (as in ) increases cytotoxicity but reduces solubility, requiring formulation adjustments .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina, guided by crystallographic data .

Q. What are the challenges in purifying this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.